

Introduction: The Strategic Value of a Chiral Intermediate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **(R)-1-Boc-3-isopropyl-piperazine**

Cat. No.: **B152144**

[Get Quote](#)

(R)-1-Boc-3-isopropyl-piperazine is a key heterocyclic intermediate whose value lies in the unique combination of its structural features: a stereochemically defined carbon center, a versatile piperazine core, and a strategically placed Boc protecting group. The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous blockbuster drugs.^{[1][2]} However, much of the explored chemical space involves substitution at the nitrogen atoms, leaving carbon-substituted piperazines like this one as a frontier for developing novel therapeutics with unique structure-activity relationships.^{[1][3]} The chirality introduced by the isopropyl group at the C-3 position is critical, as biological systems are inherently chiral, and often only a single enantiomer of a drug is responsible for the desired therapeutic effect.^{[1][4]} This guide delves into the technical nuances that make this specific molecule an indispensable tool for the modern medicinal chemist.

Physicochemical and Computed Properties

A foundational understanding of the molecule's properties is essential for its effective use in synthesis and process development.

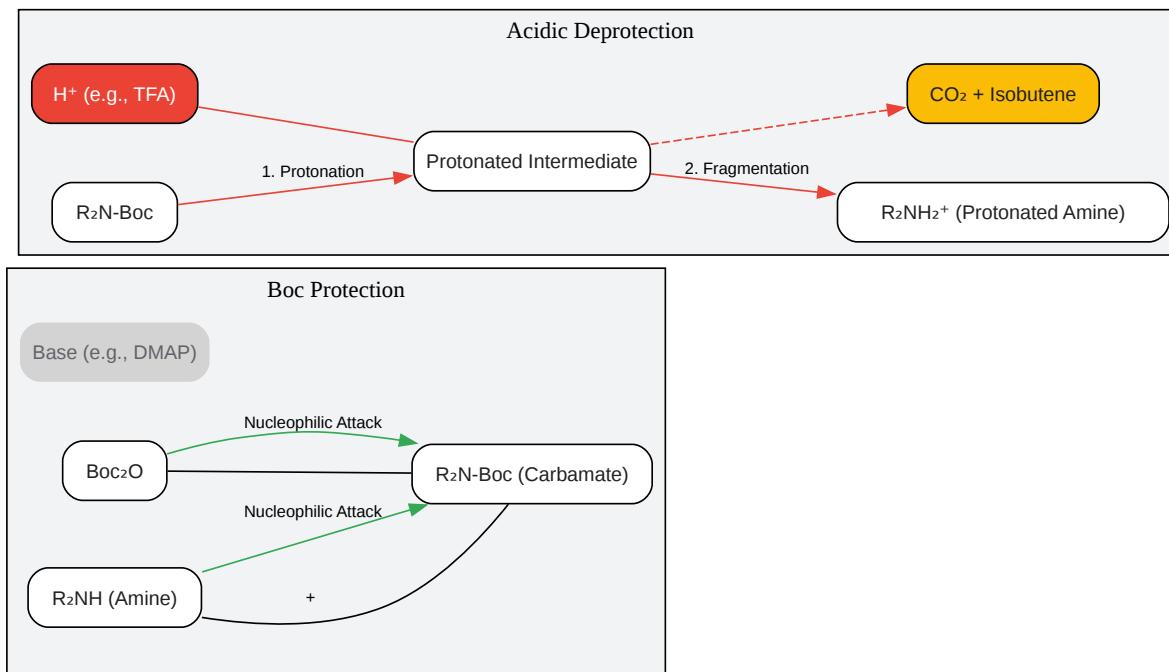
Property	Value	Source
CAS Number	928025-63-2	[5] [6]
Molecular Formula	C ₁₂ H ₂₄ N ₂ O ₂	[7]
Molecular Weight	228.33 g/mol	[7] [8]
Appearance	Colorless to light yellow liquid	[7]
Boiling Point (Predicted)	298.4 ± 15.0 °C at 760 mmHg	[7] [9]
Density (Predicted)	0.980 ± 0.06 g/cm ³	[7]
pKa (Predicted)	8.39 ± 0.40	[7]
XLogP3 (Computed)	1.9	[8] [9]
SMILES	CC(C) [C@H]1NCCN(C1)C(=O)OC(C)C	[5]
InChI Key	UHLAQCKNCBYTIF- SCSAIBSYSA-N	[Referenced from common chemical databases]

The Architectural Blueprint: Piperazine Core and Boc Protection

The utility of **(R)-1-Boc-3-isopropyl-piperazine** is best understood by examining its two primary components: the piperazine ring and the Boc protecting group.

The Piperazine Scaffold: A Privileged Element in Drug Design

The six-membered saturated N-heterocyclic piperazine moiety is a cornerstone of pharmaceutical development.[\[10\]](#) Its prevalence is due to a combination of favorable characteristics including high aqueous solubility, tunable basicity (pKa), and the ability to engage in multiple hydrogen bonding interactions, which collectively enhance the pharmacokinetic and pharmacodynamic properties of drug candidates.[\[2\]](#) Molecules containing


this core have demonstrated a vast range of biological activities, including anticancer, antiviral, antidepressant, and anti-inflammatory properties.[3][10]

The tert-Butoxycarbonyl (Boc) Group: A Chemist's Essential Tool

In multi-step organic synthesis, protecting groups are crucial for masking reactive functional groups to prevent unwanted side reactions.[11][12] The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its ideal characteristics.[12][13]

- Ease of Installation: It is readily introduced using di-tert-butyl dicarbonate (Boc_2O).
- Robust Stability: The Boc group is stable under a wide range of conditions, including basic hydrolysis, many nucleophiles, and catalytic hydrogenation.[13]
- Orthogonality: This stability makes it orthogonal to other common amine protecting groups like the base-labile Fmoc (9-fluorenylmethoxycarbonyl) and the hydrogenolysis-labile Cbz (benzyloxycarbonyl) groups, allowing for selective deprotection in complex molecules.[12][13]
- Facile Cleavage: It is easily and selectively removed under mild acidic conditions, typically with trifluoroacetic acid (TFA) or HCl, which generates volatile byproducts (isobutene and CO_2).[13][14]

The diagram below illustrates the fundamental mechanism of Boc protection and subsequent acid-catalyzed deprotection, a process central to the utility of our target molecule.

[Click to download full resolution via product page](#)

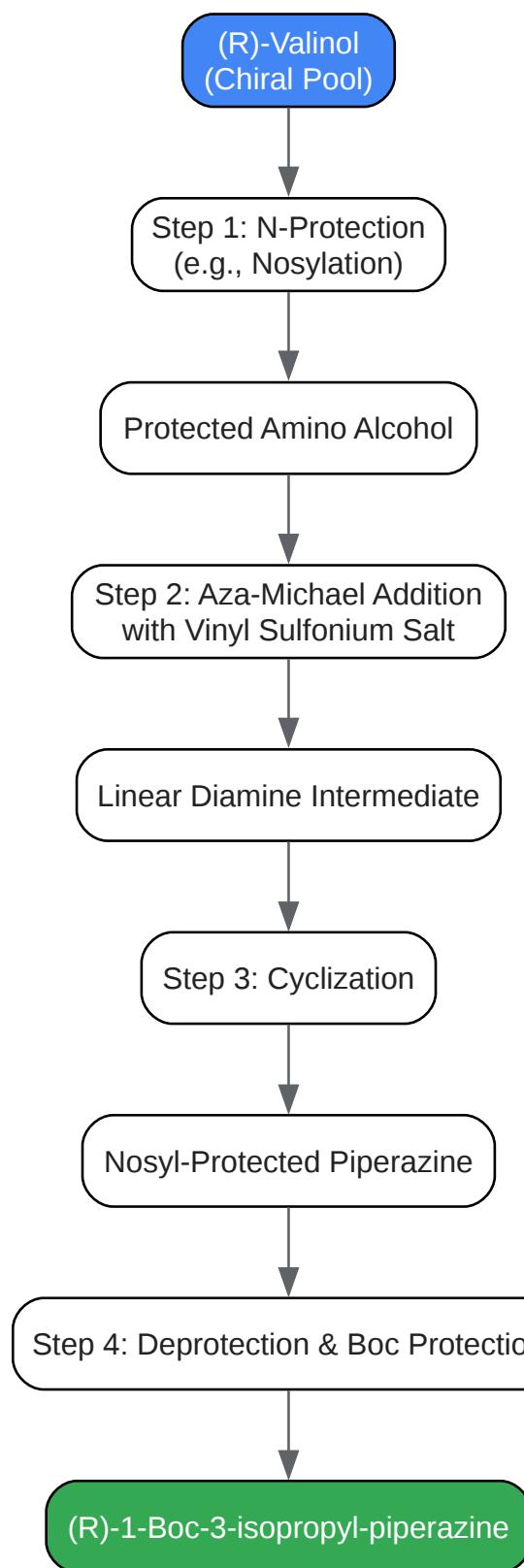
Caption: Boc protection and deprotection workflow.

Asymmetric Synthesis: Crafting Chirality

The therapeutic efficacy and safety of a chiral drug are critically dependent on its stereochemistry. Therefore, access to enantiomerically pure building blocks like **(R)-1-Boc-3-isopropyl-piperazine** is paramount. Asymmetric synthesis of such molecules often begins from the "chiral pool"—readily available, enantiopure natural products like amino acids.[15][16]

A practical and scalable synthetic route can be envisioned starting from a chiral α -amino acid, which undergoes a series of transformations including reduction, protection, and cyclization to

yield the desired chiral piperazine.[\[15\]](#)


Conceptual Synthetic Workflow

The following protocol outlines a validated, multi-step approach for synthesizing orthogonally protected, 2-substituted chiral piperazines, a methodology directly applicable to the synthesis of our target compound from a precursor like (R)-valinol.

Step-by-Step Methodology:

- Starting Material: Begin with an enantiomerically pure α -amino alcohol, such as (R)-valinol, derived from the corresponding amino acid.
- Orthogonal Protection: Protect the primary amine with a suitable protecting group (e.g., nosyl), which is orthogonal to the final Boc group.
- Activation of Hydroxyl Group: Convert the hydroxyl group into a good leaving group, for instance, by tosylation or mesylation.
- Nucleophilic Substitution: Introduce the second nitrogen atom via nucleophilic substitution with an appropriate amine synthon (e.g., a protected aminoacetaldehyde equivalent).
- Reductive Amination & Cyclization: An intramolecular reductive amination or an aza-Michael addition can facilitate the key ring-closing step to form the piperazine core.[\[15\]](#)
- Protecting Group Swap: Remove the initial protecting group (e.g., nosyl) and introduce the Boc group onto the N-1 nitrogen using Boc anhydride (Boc_2O).

This sequence ensures the preservation of the stereocenter and results in the desired enantiomerically pure product.

[Click to download full resolution via product page](#)

Caption: Conceptual asymmetric synthesis workflow.

Applications in Drug Discovery

(R)-1-Boc-3-isopropyl-piperazine is not an end product but a high-value starting material. Its structure is designed for subsequent elaboration into more complex drug candidates.

Key Synthetic Transformations:

- N-4 Functionalization: The unprotected secondary amine at the N-4 position is a nucleophilic handle ready for various coupling reactions, such as alkylation, acylation, reductive amination, or Buchwald-Hartwig amination, to introduce diverse substituents.
- N-1 Deprotection and Functionalization: Following N-4 modification, the Boc group at N-1 can be selectively removed under acidic conditions. The newly liberated secondary amine can then be functionalized, allowing for the synthesis of di-substituted piperazines with precise control over the substitution pattern.

This step-wise functionalization is a cornerstone of modern library synthesis and lead optimization campaigns in drug discovery.[\[17\]](#)

[Click to download full resolution via product page](#)

Caption: Synthetic utility in drug candidate synthesis.

Analytical Characterization

Confirming the identity, purity, and stereochemical integrity of **(R)-1-Boc-3-isopropyl-piperazine** is achieved through standard analytical techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl protons of the Boc group as a singlet around 1.4 ppm. The isopropyl group will present as two doublets for the diastereotopic methyl groups and a multiplet for the

methine proton. The piperazine ring protons will appear as a series of complex multiplets in the aliphatic region (typically 2.5-4.0 ppm). The presence of conformers due to amide bond rotation can sometimes lead to broadened signals at room temperature.[18]

- ^{13}C NMR: The carbon spectrum will confirm the presence of all 12 carbon atoms, including the characteristic signals for the Boc carbonyl (~155 ppm) and the quaternary carbon (~80 ppm).
- Mass Spectrometry (MS): ESI-MS would typically show the protonated molecular ion $[\text{M}+\text{H}]^+$ to confirm the molecular weight of 228.33.
- Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the definitive method to determine the enantiomeric excess (e.e.) of the compound, ensuring its suitability for stereospecific synthesis.

Conclusion

(R)-1-Boc-3-isopropyl-piperazine, CAS 928025-63-2, is more than a simple chemical reagent; it is a meticulously designed tool for the advancement of pharmaceutical sciences. Its value is derived from the synergistic combination of a privileged piperazine scaffold, a crucial stereocenter, and the synthetic flexibility afforded by the Boc protecting group. By providing a reliable and versatile entry point into the underexplored chemical space of C-3 substituted piperazines, this building block empowers researchers to construct novel, stereochemically pure drug candidates with potentially superior efficacy and safety profiles. Its continued application in drug discovery pipelines underscores its significance in the ongoing quest for new medicines.

References

- The Role of Protecting Groups in Synthesizing Complex Molecules: A Look at Boc Chemistry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Reddy, S. M., Anoosha, K., & Rao, G. B. D. (2025). Asymmetric Synthesis of Biologically Active Piperazine Derivatives. In The Role of Asymmetric Synthesis in Drug Discovery (pp. 96-119). Bentham Science Publishers.
- Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α -amino protection group. (2013). Methods in Molecular Biology, 1047, 65-80.
- Georgiou, I., & Detsi, A. (2020).
- Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. (n.d.). Total Synthesis.

- tert-Butyloxycarbonyl protecting group. (n.d.). In Wikipedia.
- Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. (n.d.). RSC Publishing.
- The Indispensable Role of the Boc Protecting Group in Modern Organic Synthesis. (2025). BenchChem.
- Asymmetric Synthesis of Chiral Piperazines. (2007). R Discovery.
- Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. (2023).
- Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- **(R)-1-BOC-3-ISOPROPYL-PIPERAZINE** | 928025-63-2. (n.d.). Fisher Scientific.
- (R)-1-Boc-3-Isopropylpiperazine [CAS: 928025-63-2]. (n.d.). Ivy Fine Chemicals.
- **(R)-1-Boc-3-isopropyl-piperazine** | 928025-63-2. (n.d.). Sigma-Aldrich.
- CAS No 928025-63-2, tert-butyl (3R)-3-propan-2-ylpiperazine-1... (n.d.). Chemical Register.
- 928025-63-2|(R)-1-Boc-3-Isopropylpiperazine. (n.d.). BLDpharm.
- Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. (2021). Organic Chemistry Frontiers.
- Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- (R)-1-N-Boc-3-isopropylpiperazine | 928025-63-2. (2025). ChemicalBook.
- Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2016). PubMed Central.
- Chamakuri, S., et al. (n.d.).
- Stereoselective Synthesis of a Novel Chiral Piperazine. (2025).
- 1-Boc-3-isopropyl-piperazine | 502649-32-3. (n.d.). ECHEMI.
- (R)-1-Boc-2-isopropylpiperazine | C12H24N2O2 | CID 24820392. (n.d.). PubChem.
- Synthesis process of (R) -1-N-BOC-3-piperazine methyl formate. (n.d.). Google Patents.
- 1-Boc-2-Isopropylpiperazine | 886766-25-2. (n.d.). BenchChem.
- (R)-1-Boc-3-methylpiperazine | C10H20N2O2 | CID 2756811. (n.d.). PubChem.
- 1-Boc-3-isopropyl-piperazine | 502649-32-3. (n.d.). J&K Scientific LLC.
- Synthesis and Evaluation of Deprotected N-Boc Piperazine Derived Mono-Mannich Bases. (n.d.). International Journal of Pharmaceutical Sciences and Research.
- The Role of (S)-1-Boc-3-(Hydroxymethyl)piperazine in Modern Drug Discovery. (n.d.). BenchChem.
- Synthesis method of (R) -1-Boc-3-hydroxymethyl piperazine. (n.d.).
- (R)-1-BOC-3-(Hydroxymethyl)piperazine synthesis. (n.d.). ChemicalBook.
- Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz

- The Pivotal Role of N-Boc-Piperazine in Modern Medicinal Chemistry: A Technical Guide. (n.d.). BenchChem.
- Romanelli, M. N., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. *Expert Opinion on Drug Discovery*, 17(9), 969-984.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. ivychem.com [ivychem.com]
- 6. 928025-63-2,tert-butyl (3R)-3-propan-2-ylpiperazine-1-carboxylate, Page 2 suppliers [vvchem.com]
- 7. (R)-1-N-Boc-3-isopropylpiperazine | 928025-63-2 [chemicalbook.com]
- 8. (R)-1-Boc-2-isopropylpiperazine | C12H24N2O2 | CID 24820392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. benthamdirect.com [benthamdirect.com]
- 11. nbinno.com [nbinno.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. total-synthesis.com [total-synthesis.com]
- 14. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 15. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Introduction: The Strategic Value of a Chiral Intermediate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b152144#r-1-boc-3-isopropyl-piperazine-cas-number-928025-63-2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com